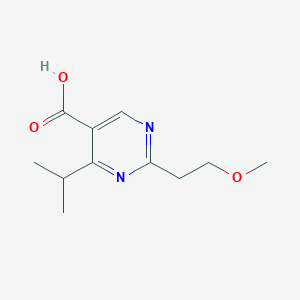

4-Isopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid

Description

Historical Context and Discovery of Pyrimidine-5-Carboxylic Acid Derivatives

The synthesis of pyrimidine-5-carboxylic acid derivatives dates to the mid-20th century, driven by interest in their pharmaceutical potential. Early methodologies, such as those described in US3523119A, utilized malonic acid dinitrile and dimethylformamide chloride as starting materials to construct the pyrimidine core through sequential cyclization and functionalization steps. This patent highlighted the efficiency of replacing chlorine atoms at the 3-position of intermediates with amino groups, enabling the introduction of diverse substituents, including aromatic and aliphatic amines. For example, 4-(3'-trifluoromethylanilino)pyrimidine-5-carboxylic acid was synthesized via saponification of the corresponding nitrile intermediate using sulfuric acid. These foundational methods established pyrimidine-5-carboxylic acids as accessible targets for drug discovery.

The commercial availability of pyrimidine-5-carboxylic acid (CAS 4595-61-3) further underscores its utility as a building block in medicinal chemistry. Modern derivatives, such as 4-isopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid, build upon these historical protocols by incorporating sterically demanding and polar substituents to modulate physicochemical properties.

Significance of Pyrimidine Scaffolds in Heterocyclic Chemistry

Pyrimidines are privileged heterocycles in drug design due to their ability to mimic endogenous nucleobases and participate in hydrogen bonding. The 5-carboxylic acid moiety introduces a carboxyl group capable of forming salt bridges or coordinating metal ions, enhancing binding affinity in therapeutic targets. Substituents at the 2- and 4-positions, such as the isopropyl and methoxyethyl groups in this compound, influence electronic distribution and steric bulk, which can optimize pharmacokinetic profiles.

The patent US3523119A demonstrates that substituting the 4-position with amines (e.g., 2,3-dimethylanilino or 3-trifluoromethylanilino) yields analogs with anti-inflammatory and analgesic activities. Similarly, the methoxyethyl group at the 2-position in this compound may enhance solubility while maintaining metabolic stability—a critical consideration in CNS-targeted therapeutics.

Rationale for Research Focus on this compound

This compound’s structural features address two key challenges in heterocyclic drug design:

- Steric Modulation : The isopropyl group at the 4-position introduces chirality and steric hindrance, potentially improving selectivity for asymmetric enzyme active sites.

- Solubility Enhancement : The 2-methoxyethyl side chain provides ether oxygen atoms capable of forming hydrogen bonds, increasing aqueous solubility without compromising membrane permeability.

Comparative studies of analogs in US3523119A reveal that substituent choice directly impacts biological activity. For instance, 4-(N-methylanilino)-5-cyanopyrimidine exhibits distinct reactivity patterns during saponification compared to its 3-trifluoromethylanilino counterpart. Such findings justify targeted investigations into the physicochemical and biological behavior of this compound.

Overview of Current Academic Research Trends and Gaps

Recent advancements in pyrimidine chemistry focus on sustainable synthesis and computational modeling. For example, the high-yield cyclization and saponification steps described in US3523119A (e.g., 81% yield in Example 11) align with modern goals of atom economy. However, gaps persist in understanding the stereoelectronic effects of bulky 4-position substituents like isopropyl groups.

Table 1: Comparative Analysis of Pyrimidine-5-Carboxylic Acid Derivatives

| Substituent (4-Position) | Substituent (2-Position) | Key Application | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Trifluoromethylanilino | -H | Anti-inflammatory | 75 | |

| Isopropyl | 2-Methoxyethyl | Underexplored | N/A | N/A |

Current research trends emphasize leveraging computational tools to predict the impact of substituents on reactivity and bioactivity. The absence of data on this compound in published literature highlights an opportunity for systematic studies on its synthetic accessibility, stability, and potential applications beyond pharmaceuticals, such as in metal-organic frameworks (MOFs) or catalysis.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O3/c1-7(2)10-8(11(14)15)6-12-9(13-10)4-5-16-3/h6-7H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

IUVGIFSRTFSEHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC=C1C(=O)O)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of isopropylamine with 2-(2-methoxyethyl)pyrimidine-5-carboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Isopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-5-carboxylic acid derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

*Calculated based on molecular formula (C₁₁H₁₆N₂O₃).

Key Observations :

Enzyme Inhibition Potential

- Boronic Acid Derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid): Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRpd3 at 1 µM, outperforming trichostatin A (1.5 µM) . This suggests that methoxyethyl-containing compounds may have strong HDAC inhibitory activity, though the target compound’s efficacy remains untested.

Anticancer and Antimicrobial Leads

- LY2409881 Hydrochloride (a pyrimidine-4-carboxylic acid derivative): Exhibits anticancer activity by targeting kinase pathways .

- 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester : Fluorinated groups enhance metabolic stability and binding affinity, as seen in its LCMS profile (m/z 366 [M+H]⁺) .

Biological Activity

4-Isopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its molecular formula and a molecular weight of 224.26 g/mol. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features:

- Isopropyl group at position 4

- Methoxyethyl group at position 2

- Carboxylic acid functional group at position 5

This unique combination of functional groups contributes to its distinct chemical properties and biological activities, differentiating it from other pyrimidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved in its activity.

Antimicrobial Properties

Studies have indicated that this compound may exhibit antimicrobial activity, potentially effective against a range of pathogens. The mechanism likely involves disruption of bacterial cell functions or inhibition of vital enzymes necessary for microbial survival.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation, although further investigations are needed to confirm these effects and elucidate the underlying mechanisms .

Potential Applications in Drug Discovery

The structural diversity of this compound allows it to be explored for various therapeutic applications, particularly in drug discovery for diseases where pyrimidine derivatives have shown efficacy. Its potential as a lead compound for developing new medications is significant due to its unique properties .

Comparative Analysis with Similar Compounds

Here is a comparison table highlighting the structural similarities and differences with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid | Contains an isopropyl and a methyl group; used in research | |

| 4-Isopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid | Features a thiomorpholine ring; investigated for anticancer properties | |

| 4-Cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid | Contains a cyclopropyl group; used in various chemical syntheses |

The unique combination of the isopropyl and methoxyethyl groups in this compound may confer specific biological activities not observed in other similar compounds, enhancing its potential applications in pharmacology.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antimicrobial Activity Study : In vitro tests demonstrated that this compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Research : Experimental models showed that the compound could reduce inflammation markers, indicating its possible use in treating inflammatory diseases.

- Drug Development : Ongoing research is focused on optimizing the synthesis of this compound to enhance its efficacy and bioavailability for therapeutic use.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 4-Isopropyl-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid to improve yield and purity?

To optimize synthesis, focus on:

- Step-wise intermediate purification : Use column chromatography or recrystallization after each reaction step to remove byproducts and unreacted starting materials. This is critical due to the compound’s complex substituents (isopropyl and methoxyethyl groups), which may lead to steric hindrance or side reactions .

- Reaction temperature control : Maintain temperatures between 60–80°C during nucleophilic substitutions to balance reactivity and minimize decomposition. Lower temperatures (0–25°C) are recommended for carboxylation steps to preserve functional group integrity .

- Catalyst selection : Employ palladium-based catalysts for cross-coupling reactions involving pyrimidine rings, as demonstrated in analogous pyrimidine syntheses .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyrimidine ring. For example, the methoxyethyl group’s methylene protons typically resonate at δ 3.2–3.6 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% recommended for biological assays). Retention times can be cross-referenced with structurally similar pyrimidines .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., calculated for : 263.13 g/mol) and detects trace impurities .

Q. What solvent systems are compatible with this compound in nucleophilic substitution reactions?

- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for reactions requiring deprotonation (e.g., carboxyl group activation).

- Ether-water biphasic systems : Use tetrahydrofuran (THF)/water for reactions involving hydrophilic reagents (e.g., coupling agents), ensuring phase separation for efficient product extraction .

- Methanol/chloroform mixtures : Ideal for crystallization due to the compound’s moderate polarity, as observed in analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of derivatives to identify bioactive candidates?

- Substituent variation : Synthesize derivatives by modifying the isopropyl or methoxyethyl groups. For example, replace the methoxyethyl with ethoxyethyl (as in CAS 1145745-04-5) to study steric and electronic effects on target binding .

- In vitro bioassays : Screen derivatives against kinase enzymes (e.g., EGFR or VEGFR) using fluorescence-based inhibition assays. Monitor IC values to correlate substituent changes with activity .

- Computational docking : Perform molecular dynamics simulations to predict binding modes with target proteins (e.g., ATP-binding pockets), leveraging software like AutoDock Vina .

Q. What methodological approaches resolve contradictory data on solubility and stability in different solvents?

- Controlled solubility studies : Measure equilibrium solubility in DMSO, water, and ethanol at 25°C and 37°C. Use UV-Vis spectroscopy to quantify dissolved compound and identify temperature-dependent degradation .

- Accelerated stability testing : Store samples under varying pH (3–9) and humidity (40–80% RH) conditions. Monitor degradation via HPLC every 24 hours for 7 days to identify optimal storage parameters .

- Crystallography : Compare single-crystal X-ray structures of the compound in different solvents to assess lattice stability and polymorph formation .

Q. How can kinetic and thermodynamic studies address regioselectivity challenges in pyrimidine ring functionalization?

- Kinetic profiling : Use -NMR to track reaction intermediates in real-time. For example, fluorinated analogs (e.g., 5-fluoro derivatives) reveal preferential substitution at the 4-position due to electron-withdrawing effects .

- Thermodynamic control : Conduct reactions at elevated temperatures (80–100°C) to favor thermodynamically stable products, such as carboxylation at the 5-position over competing sites .

- Isotopic labeling : Introduce at the pyrimidine C-2 position to trace regioselective pathways via isotopic shift analysis in NMR .

Q. What experimental frameworks evaluate the compound’s potential as a kinase inhibitor scaffold?

- Enzyme inhibition assays : Use recombinant kinases (e.g., PKA or PKC) in radiometric or fluorescence-based assays. Pre-incubate the compound with ATP analogs to assess competitive inhibition .

- Cellular cytotoxicity testing : Treat cancer cell lines (e.g., HeLa or MCF-7) with the compound at 1–100 µM for 48 hours. Measure viability via MTT assays and correlate with kinase inhibition data .

- Metabolic stability assessment : Incubate the compound with liver microsomes to determine half-life () and identify metabolic hotspots (e.g., methoxyethyl demethylation) .

Q. How do electronic effects of substituents influence pyrimidine ring reactivity?

- Density Functional Theory (DFT) : Calculate Fukui indices to map nucleophilic/electrophilic regions. For example, the methoxyethyl group’s electron-donating effect increases electron density at the C-5 position, enhancing carboxylation reactivity .

- Hammett analysis : Synthesize derivatives with substituents of varying σ values (e.g., -NO, -OCH) to quantify electronic effects on reaction rates .

- Infrared (IR) spectroscopy : Monitor carbonyl stretching frequencies () to assess conjugation effects between substituents and the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.